molecular formula C7H4BrClN2 B1343724 7-Bromo-4-chloro-1H-indazole CAS No. 1000341-88-7

7-Bromo-4-chloro-1H-indazole

Cat. No. B1343724
CAS RN: 1000341-88-7
M. Wt: 231.48 g/mol
InChI Key: RFKZBMLAMVPTOP-UHFFFAOYSA-N
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Description

“7-Bromo-4-chloro-1H-indazole” is a chemical compound with the molecular formula C7H4BrClN2. It has a molecular weight of 231.48 . The IUPAC name for this compound is this compound . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of indazoles, including “this compound”, has been a subject of interest in recent years. The strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H4BrClN2/c8-5-1-2-6(9)4-3-10-11-7(4)5/h1-3H,(H,10,11) . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 231.48 . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Pharmacological Importance of Indazole Derivatives

Indazoles, including 7-Bromo-4-chloro-1H-indazole, are heterocyclic compounds with a pyrazole ring fused with a benzene ring. These compounds have garnered interest due to their wide range of biological activities, leading to the development of novel therapeutic agents. Research highlights the pharmacological significance of indazole scaffolds, showing promising anticancer and anti-inflammatory properties, as well as applications in treating disorders involving protein kinases and neurodegeneration. Derivatives with defined mechanisms of action offer new molecules with potential biological and therapeutic properties (Denya, Malan, & Joubert, 2018).

Chemical and Biological Aspects of Indazoles

Indazoles, including derivatives like this compound, play a significant role in medicinal chemistry due to their diverse biological activities. These derivatives exhibit antibacterial, anticancer, antioxidant, anti-inflammatory, antidiabetic, antiviral, and antitubercular properties. The versatility of indazoles in drug discovery emphasizes their importance in developing new therapeutic agents with varied pharmacological activities (Ali, Dar, Pradhan, & Farooqui, 2013).

Transition-Metal-Catalyzed Synthesis for Functionalized Indazoles

The development of functionalized indazole derivatives, such as this compound, is a key area of research. Transition-metal-catalyzed C–H activation/annulation sequences are favorable tools for constructing indazoles with improved medicinal applications, functional flexibility, and structural complexity. This synthesis approach offers a streamlined method for producing indazole derivatives, contributing to the exploration of their therapeutic potential (Shiri, Roosta, Dehaen, & Amani, 2022).

Heterocyclic N-Oxide Derivatives in Drug Development

Heterocyclic N-oxide derivatives, including those derived from indazoles like this compound, are recognized for their synthetic versatility and biological importance. These compounds are involved in various functionalities, particularly in metal complexes formation, catalysts design, and medicinal applications, showing anticancer, antibacterial, and anti-inflammatory activities. Their role in advanced chemistry and drug development investigations highlights the potential of indazole-based N-oxide derivatives in therapeutic applications (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

Safety and Hazards

The safety information for “7-Bromo-4-chloro-1H-indazole” indicates that it has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

Mechanism of Action

Target of Action

The primary target of 7-Bromo-4-chloro-1H-indazole is the capsid protein of the HIV-1 virus . This compound is a key intermediate in the synthesis of Lenacapavir , a potent capsid inhibitor used in the treatment of HIV-1 infections . The capsid protein plays a crucial role in the life cycle of the HIV-1 virus, making it an attractive target for antiviral therapy .

Mode of Action

This compound interacts with its target by inhibiting, regulating, and/or modulating the activity of the capsid protein . This interaction results in the disruption of the normal function of the capsid protein, thereby inhibiting the replication of the HIV-1 virus .

Biochemical Pathways

It is known that the compound interferes with the normal function of the capsid protein, which is involved in the replication of the hiv-1 virus . This disruption can lead to downstream effects such as the inhibition of viral replication and the prevention of new infections .

Pharmacokinetics

The compound’s role as an intermediate in the synthesis of lenacapavir suggests that it may share some of the pharmacokinetic properties of this drug

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of the capsid protein of the HIV-1 virus . By disrupting the normal function of this protein, the compound can inhibit the replication of the virus and prevent new infections . This can lead to a decrease in viral load and an improvement in the clinical symptoms of HIV-1 infection .

properties

IUPAC Name

7-bromo-4-chloro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-1-2-6(9)4-3-10-11-7(4)5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKZBMLAMVPTOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646731
Record name 7-Bromo-4-chloro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000341-88-7
Record name 7-Bromo-4-chloro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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